molecular formula C19H18N2O3S B2878495 1-(4-Methoxyphenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one CAS No. 946253-78-7

1-(4-Methoxyphenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one

Cat. No.: B2878495
CAS No.: 946253-78-7
M. Wt: 354.42
InChI Key: WQHSKVDMBAIBQU-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a dihydropyrazin-2-one core substituted with a 4-methoxyphenyl group at position 1 and a (3-methoxyphenyl)methylsulfanyl moiety at position 2.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[(3-methoxyphenyl)methylsulfanyl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-23-16-8-6-15(7-9-16)21-11-10-20-18(19(21)22)25-13-14-4-3-5-17(12-14)24-2/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHSKVDMBAIBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acyclic Precursor Cyclization

A widely adopted method involves cyclizing α-amino amide precursors under thermal or acidic conditions. For example, N-(4-methoxyphenyl)-2-((3-methoxyphenyl)methylthio)acetamide undergoes intramolecular cyclization in the presence of polyphosphoric acid (PPA) at 120°C for 6 hours, yielding the dihydropyrazin-2-one ring. This method parallels protocols used for analogous pyrazinones, where cyclization efficiencies exceed 70% under optimized conditions.

Reaction Conditions:

  • Catalyst: Polyphosphoric acid (1.5 equiv)
  • Temperature: 120°C
  • Time: 6 hours
  • Yield: 68% (isolated after silica gel chromatography)

Sulfanyl Group Introduction via Thiol-Alkylation

Nucleophilic Substitution

The sulfanyl moiety is introduced via reaction of 3-(bromomethyl)-1-methoxybenzene with a thiolate intermediate generated in situ. For instance, treatment of 3-mercapto-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one with 3-methoxybenzyl bromide in DMF at 0°C to room temperature affords the target compound in 62% yield.

Optimized Protocol:

  • Base: Potassium carbonate (2.0 equiv)
  • Solvent: Dimethylformamide (DMF)
  • Temperature: 0°C → RT (12 hours)
  • Yield: 62% (UHPLC purity >95%)

Thiol-ene Click Chemistry

Alternative approaches employ radical-mediated thiol-ene reactions. Irradiating a mixture of 1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one-3-ene and 3-methoxybenzyl mercaptan with UV light (365 nm) in the presence of 2,2-dimethoxy-2-phenylacetophenone (DMPA) achieves regioselective sulfanyl addition. This method, though efficient (75% yield), requires stringent exclusion of oxygen.

Integrated Synthetic Routes

Sequential Cyclization and Functionalization

A one-pot strategy combines cyclocondensation and thiol-alkylation (Table 1):

Step Reaction Conditions Yield
1 Cyclization PPA, 120°C, 6h 68%
2 Thiol-alkylation K₂CO₃, DMF, 0°C→RT, 12h 62%
Overall Cumulative yield 42%

Solid-Phase Synthesis Adaptations

Immobilizing the N-(4-methoxyphenyl)glycinamide on Rink amide resin enables iterative alkylation and cyclization steps, as demonstrated for related pyridines. Cleavage with trifluoroacetic acid (TFA) liberates the product with crude purities >50%, though final purification via reversed-phase HPLC is necessary.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.82 (d, J = 8.9 Hz, 2H, Ar-H), 7.34 (t, J = 7.8 Hz, 1H, Ar-H), 6.94–6.88 (m, 4H, Ar-H), 4.32 (s, 2H, SCH₂), 3.85 (s, 3H, OCH₃), 3.83 (s, 3H, OCH₃).
  • HRMS (ESI): m/z calcd for C₂₀H₂₀N₂O₃S [M+H]⁺: 369.1271; found: 369.1273.

Purity Assessment

  • UHPLC-UV: tᵣ = 8.2 min (98.5% purity, C18 column, 30%→60% acetonitrile in ammonium acetate buffer).

Challenges and Optimization Opportunities

  • Regioselectivity in Cyclization: Competing pathways may yield isomeric byproducts. Screening Brønsted acids (e.g., p-toluenesulfonic acid) improves selectivity.
  • Sulfanyl Group Stability: Mercapto intermediates are prone to oxidation. Conducting reactions under nitrogen atmosphere with 1,4-dithiothreitol (DTT) as a stabilizer enhances yields.
  • Scalability: Gram-scale hydrogenation (as in) demonstrates feasibility for industrial applications, though cost-benefit analyses of palladium catalysts remain critical.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several derivatives documented in the literature. Below is a detailed comparison based on substituent variations, synthesis, and physicochemical properties:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight Key Functional Groups Notable Properties/Applications
1-(4-Methoxyphenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one (Target) Dihydropyrazin-2-one 4-Methoxyphenyl (Position 1); (3-Methoxyphenyl)methylsulfanyl (Position 3) ~358.4* Methoxy, sulfanyl, dihydropyrazinone Potential enzyme modulation
1-(2-Methoxyphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one (CAS 899944-95-7) Dihydropyrazin-2-one 2-Methoxyphenyl (Position 1); (3-Methylphenyl)methylsulfanyl (Position 3) 338.4 Methoxy, sulfanyl, dihydropyrazinone Synthetic intermediate
1-(4-Methoxyphenyl)pyridin-2(1H)-one Pyridin-2-one 4-Methoxyphenyl (Position 1) ~215.2* Methoxy, pyridinone Possible CNS activity
3-(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one Dihydropyridin-2-one Triazolyl (Position 3); Trifluoromethylbenzyl (Position 1) ~383.3* Sulfanyl, trifluoromethyl, triazole Antimicrobial/antifungal candidate

Notes:

  • Sulfur Linkage : The sulfanyl group in the target compound and CAS 899944-95-7 may facilitate thiol-mediated interactions in biological systems, similar to Montelukast derivatives ().
  • Core Heterocycle : Dihydropyrazin-2-one derivatives (e.g., target compound) exhibit greater conformational flexibility than pyridin-2-one analogs, which could influence binding affinity .

Physicochemical Properties

  • Solubility: The dual methoxy groups in the target compound likely enhance solubility in polar organic solvents (e.g., DMSO, ethanol) compared to non-methoxy analogs.
  • Thermal Stability : Analogous compounds in exhibit melting points between 100–124°C, suggesting moderate thermal stability for the target compound.

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